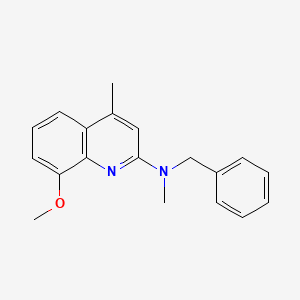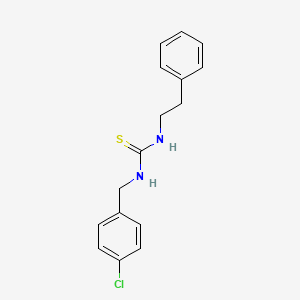![molecular formula C14H11ClN2O3S B5786994 2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as Nitrofen and is a member of the nitrophenylthioether family of compounds. Nitrofen has been studied extensively for its anti-inflammatory and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that Nitrofen has anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, Nitrofen has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Nitrofen has also been studied for its potential use as an antibacterial agent, with promising results.
Wirkmechanismus
The mechanism of action of Nitrofen is not fully understood, but studies have suggested that it works by inhibiting the production of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. ROS are molecules that are produced as a byproduct of normal cellular metabolism and can cause damage to cells if not properly regulated. By inhibiting the production of ROS, Nitrofen may help to prevent cellular damage and inflammation. Additionally, Nitrofen has been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in healthy cells. This mechanism may help to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Nitrofen has been shown to have a variety of biochemical and physiological effects. Studies have shown that Nitrofen can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Nitrofen has been shown to have antioxidant properties, protecting cells from oxidative stress. Nitrofen has also been shown to induce apoptosis in cancer cells, which may help to prevent the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, Nitrofen has been extensively studied, making it a well-understood compound. However, there are also limitations to the use of Nitrofen in lab experiments. Its complex synthesis process requires specialized equipment and careful attention to detail. Additionally, the mechanism of action of Nitrofen is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Nitrofen. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies could be conducted to better understand the mechanism of action of Nitrofen and its potential therapeutic applications. Finally, studies could be conducted to investigate the potential side effects of Nitrofen and its safety profile in humans.
Conclusion:
Nitrofen is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied extensively for its anti-inflammatory and anticancer properties, as well as its potential use as an antibacterial agent. Nitrofen has several advantages for use in lab experiments, but also has limitations due to its complex synthesis process and limited understanding of its mechanism of action. Future research on Nitrofen could focus on the development of new synthesis methods, further studies on its mechanism of action, and investigations into its safety profile in humans.
Synthesemethoden
Nitrofen can be synthesized through a multi-step process involving the reaction of 5-chloro-2-nitroaniline with phenyl isothiocyanate. The reaction produces 2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide, which can be purified through recrystallization. The synthesis of Nitrofen is a complex process that requires careful attention to detail and specialized equipment.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-6-7-12(17(19)20)13(8-10)21-9-14(18)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUZKNWJKCPWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-2-nitrophenyl)sulfanyl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786921.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)
![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)
![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)



![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

